molecular formula C16H22N2O4 B12225962 6-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]morpholin-3-one

6-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]morpholin-3-one

Cat. No.: B12225962
M. Wt: 306.36 g/mol
InChI Key: WGCREOXERRKADA-UHFFFAOYSA-N
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Description

6-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]morpholin-3-one is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a morpholinone ring fused with a tetrahydroisoquinoline moiety, which is further substituted with methoxy groups at the 6 and 7 positions. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 6-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]morpholin-3-one can be achieved through several synthetic routes. One common method involves the use of the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction involves the formation of a diastereomeric morpholinone derivative, which is then cyclized to form the tetrahydroisoquinoline core . Industrial production methods may involve the use of microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times .

Chemical Reactions Analysis

6-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]morpholin-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of various substituted derivatives.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring systems.

Mechanism of Action

The mechanism of action of 6-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]morpholin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit enzymes or receptors, leading to changes in cellular signaling and metabolic pathways. For example, it may inhibit p-glycoprotein, a multidrug resistance efflux pump, thereby enhancing the efficacy of certain chemotherapeutic agents . Additionally, it can induce DNA strand breaks and arrest cancer cells at specific phases of the cell cycle .

Properties

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

6-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]morpholin-3-one

InChI

InChI=1S/C16H22N2O4/c1-20-14-5-11-3-4-18(8-12(11)6-15(14)21-2)9-13-7-17-16(19)10-22-13/h5-6,13H,3-4,7-10H2,1-2H3,(H,17,19)

InChI Key

WGCREOXERRKADA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CC3CNC(=O)CO3)OC

Origin of Product

United States

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